2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol -

2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol

Catalog Number: EVT-3961966
CAS Number:
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: This compound is a potent aromatase inhibitor, belonging to a new class that combines structural features of second- and third-generation non-steroid anti-aromatase compounds []. It exhibits a propeller shape and demonstrates strong inhibitory potency attributed to its molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities [].
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl substructure with the target compound, 2-{[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol. This shared moiety suggests potential similarities in their binding affinities and pharmacological profiles.

6-[(4-Methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: Similar to the previous compound, this molecule is also a potent aromatase inhibitor with a propeller shape []. Its strong inhibitory activity is attributed to factors like molecular flexibility, hydrophobic interactions, and hydrogen bonding [].
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl substructure with the target compound, 2-{[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol.

(3S,4R)-3-{[(6-Chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine

  • Compound Description: Identified as "Impurity-1" in a study analyzing degradation products of paroxetine hydrochloride hemihydrate, this compound highlights a potential degradation pathway for drugs containing the 1,3-benzodioxol-5-yl moiety [].
  • Relevance: This compound exhibits significant structural similarity to 2-{[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol. Both molecules share the core structure of a piperidine ring substituted at the 4-position with a 1,3-benzodioxol-5-yl group. The presence of a hydroxyl group at the 3-position of the piperidine ring in both compounds further strengthens their structural relationship.

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: PHTPP is a selective antagonist of the estrogen receptor-β (ER-β) []. When administered directly into the rostral anterior cingulate cortex (rACC) of rats, PHTPP effectively blocked pain-related aversion []. This suggests a role for ER-β in mediating the affective component of pain perception [].
  • Relevance: While not sharing direct structural similarities with the target compound, PHTPP's function as an ER-β antagonist could be relevant for understanding the potential interactions of 2-{[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol with the estrogen signaling pathways, especially if the target compound exhibits any affinity for ER subtypes.

Properties

Product Name

2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol

IUPAC Name

2-[[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylpyridin-3-ol

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C19H22N2O4/c1-12-2-4-16(22)15(20-12)9-21-7-6-14(17(23)10-21)13-3-5-18-19(8-13)25-11-24-18/h2-5,8,14,17,22-23H,6-7,9-11H2,1H3/t14-,17+/m0/s1

InChI Key

GLUANOJSVQREGO-WMLDXEAASA-N

SMILES

CC1=NC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=NC(=C(C=C1)O)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

CC1=NC(=C(C=C1)O)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.